![molecular formula C7H3FIN B1302148 3-Fluoro-5-iodobenzonitrile CAS No. 723294-75-5](/img/structure/B1302148.png)
3-Fluoro-5-iodobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of related fluorobenzonitriles involves various methods. For instance, 2-bromo-3-fluorobenzonitrile can be synthesized via bromodeboronation of aryl boronic acids using NaOMe as a catalyst . Another synthesis method for a derivative, 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, involves Sonogashira coupling with 3-bromo-5-fluorobenzonitrile . Additionally, halogen-exchange fluorination is used to synthesize monofluorobenzonitriles, including 3,4-difluorobenzonitrile, from chlorobenzonitrile derivatives .
Molecular Structure Analysis
The molecular structure of 3-fluorobenzonitrile has been studied using microwave spectral analysis, which provided rotational constants and centrifugal distortion terms, suggesting that the benzene ring does not undergo serious distortion . The crystal structure of a related compound, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, has been elucidated, showing intramolecular hydrogen bonding and C–H⋯N intermolecular hydrogen bonds .
Chemical Reactions Analysis
Fluorobenzonitriles can undergo various chemical reactions. For example, they can react with sodium sulfide to yield mercaptobenzonitriles via SNAr displacement of fluorine . The preparation of 2-fluoro-5-nitrobenzonitrile and its reactions with amines and amino acids have also been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorobenzonitriles have been extensively studied. The standard molar enthalpies of formation, vaporization, and sublimation have been measured for monofluorobenzonitriles . Novel fluorinated poly(ether nitrile)s derived from pentafluorobenzonitrile exhibit excellent solubilities, high thermal stabilities, and can be cast as tough transparent films . The liquid-crystal transition temperatures of ester derivatives of fluorobenzonitriles have been reported, with F-substituted esters exhibiting higher nematic-isotropic transition temperatures .
Scientific Research Applications
Energetic and Structural Studies
A study by Ribeiro da Silva et al. (2012) reported an energetic and structural study of various fluorobenzonitriles, including 3-fluorobenzonitrile, focusing on their formation enthalpies, vapor pressures, and phase transitions. This research is essential for understanding the thermodynamic properties and stability of such compounds, which could be relevant for 3-Fluoro-5-iodobenzonitrile (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).
PET Tracer Synthesis
This compound could be structurally similar to the radiotracer [(18)F]FPEB, a PET imaging agent for the metabotropic glutamate subtype 5 receptor (mGluR5). Lim et al. (2014) developed an automated radiosynthesis process for [(18)F]FPEB, highlighting the potential of fluorinated benzonitriles in medical imaging (Lim, Labaree, Li, & Huang, 2014).
Spectroscopic Studies
Kumar and Raman (2017) conducted spectroscopic studies on 5-fluoro-2-methylbenzonitrile, which could provide insights into the spectroscopic behavior of this compound. Their research covered vibrational spectra and non-linear optics properties, essential for understanding the electronic and optical behavior of fluorinated benzonitriles (Kumar & Raman, 2017).
Thermodynamic and Aromaticity Studies
A study by Rocha, Silva, and Silva (2013) on iodobenzonitrile isomers, including 3-iodobenzonitrile, assessed the halogen-cyano interactions, providing valuable data for similar compounds like this compound. This research is significant for understanding intermolecular interactions and phase behavior (Rocha, Silva, & Silva, 2013).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
3-fluoro-5-iodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJNITIJYWQFCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374585 | |
Record name | 3-fluoro-5-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
723294-75-5 | |
Record name | 3-fluoro-5-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.